N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3 and a propanamide linker. This linker connects the thiazole moiety to a cyclopenta[c]pyridazine system, which contains a fused bicyclic structure with a ketone group at position 2. Its design combines nitrogen- and sulfur-containing heterocycles, which are common in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-6-12(21-17-8)15-14(20)9(2)18-13(19)7-10-4-3-5-11(10)16-18/h6-7,9H,3-5H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXUHILZBKZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The cyclopenta[c]pyridazine moiety can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopenta[c]pyridazine moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other heterocyclic derivatives in terms of core structure, substituents, synthetic strategies, and biological relevance. Below is an analysis based on the provided evidence:
Structural Features
Core Heterocycles :
- The target compound contains a thiazole (5-membered, S/N-containing) and a cyclopenta[c]pyridazine (7-membered fused ring with two N atoms).
- In contrast, compounds in –5 feature 1,2,4-thiadiazole (5-membered, S/N-containing) cores linked to pyridine rings. For example, 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10) shares a thiadiazole-amine scaffold but lacks fused bicyclic systems .
Substituents :
Physicochemical Properties
- Solubility : The target’s propanamide group may enhance aqueous solubility compared to the amine-linked thiadiazoles in –4.
- Lipophilicity : The cyclopenta[c]pyridazine system likely increases molecular rigidity and logP relative to simpler pyridine-thiadiazole hybrids .
Data Tables
Table 1: Comparison of Heterocyclic Compounds from –5
Table 2: Structural Comparison with Target Compound
Biological Activity
N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a cyclopenta[c]pyridazine moiety, which are known to exhibit various biological effects. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl}propanamide |
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 2034470-18-1 |
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A study demonstrated that thiazole derivatives showed potent inhibitory effects against various bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 0.21 µM for some derivatives .
- Antifungal Activity : The compound has shown selective antifungal activity against species such as Candida, indicating its potential use in treating fungal infections .
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Antibacterial |
| Escherichia coli | 0.21 | Antibacterial |
| Candida spp. | Varies | Antifungal |
Anticancer Properties
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Studies : Various thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting the growth of several cancer cell lines in vitro .
- Mechanism of Action : The mechanism involves interactions with specific cellular targets such as DNA gyrase and MurD enzyme pathways. Binding studies suggest strong interactions that could inhibit bacterial DNA replication and repair mechanisms .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are under investigation:
- Inflammation Models : Preliminary studies indicate that thiazole-containing compounds can reduce inflammation markers in vitro and in animal models .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Thiazole Derivatives : A recent publication evaluated a series of thiazole derivatives for their antimicrobial and anticancer activities. The most active compounds were identified based on their structural similarities to the target compound discussed here .
- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of the compound to various targets involved in bacterial resistance mechanisms and cancer pathways .
Q & A
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer : Machine learning models (e.g., random forests, neural networks) trained on ADME datasets predict absorption and clearance. Generative adversarial networks (GANs) propose novel analogs with optimized properties. Automated synthesis platforms (e.g., Chemspeed) enable high-throughput experimentation. Feedback loops between computational predictions and robotic synthesis refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
